1-Boc-3-Hydroxymethyl-5-methylindole
Overview
Description
1-Boc-3-Hydroxymethyl-5-methylindole is a compound that belongs to the class of heterocyclic organic compounds. It is a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of 1-Boc-3-Hydroxymethyl-5-methylindole involves a one-pot, three-component protocol based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular formula of 1-Boc-3-Hydroxymethyl-5-methylindole is C15H19NO3 . Its average mass is 277.316 Da and its monoisotopic mass is 277.131409 Da .Scientific Research Applications
Synthetic Applications
Intramolecular Cycloaddition for 5-Hydroxyindoles :A study by Laporte et al. (2013) demonstrates a synthetic approach to 5-hydroxyindoles through intramolecular alkynol-furan Diels-Alder cycloaddition, showcasing the utility of indole derivatives in synthesizing biologically and synthetically significant compounds. This method offers a convenient route to 3,4-disubstituted 5-hydroxyindoles, highlighting the versatility of indole chemistry in organic synthesis (Laporte, Hong, Xu, & Wipf, 2013).
Analytical Applications
Colorimetric Assay for Lipid Peroxidation :Gérard-Monnier et al. (1998) developed a colorimetric assay using 1-methyl-2-phenylindole to measure malondialdehyde and 4-hydroxyalkenals, products of lipid peroxidation. This research illustrates the analytical utility of indole derivatives in detecting and quantifying biomolecular processes, suggesting potential for developing novel assays based on similar compounds (Gérard-Monnier et al., 1998).
Pharmacological Evaluation
Conformationally Restricted Glutamic Acid Analogues :The work by Bunch et al. (2003) on the design, synthesis, and evaluation of 2-azanorbornane-3-exo,5-endo-dicarboxylic acid as a conformationally restricted glutamic acid analogue demonstrates the relevance of indole chemistry in medicinal chemistry for creating novel ligands with potential therapeutic applications (Bunch, Liljefors, Greenwood, Frydenvang, Bräuner-Osborne, Krogsgaard-Larsen, & Madsen, 2003).
Material Science
Stability and Reactivity of Aryloxyl Radicals :Research by Watanabe et al. (2000) on the stability and reactivity of aryloxyl radicals derived from antioxidants like BO-653, compared to those derived from indole-based compounds, underscores the role of indole derivatives in understanding antioxidant mechanisms and designing new materials with enhanced stability and reactivity (Watanabe et al., 2000).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Future Directions
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-5-methylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-5-6-13-12(7-10)11(9-17)8-16(13)14(18)19-15(2,3)4/h5-8,17H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRWGWHICKSQAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2CO)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654316 | |
Record name | tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-Hydroxymethyl-5-methylindole | |
CAS RN |
914349-03-4 | |
Record name | tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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